Arteflene
Overview
Description
Preparation Methods
Arteflene is synthesized through a series of chemical reactions starting from yingzhaosu A. The synthetic route involves the formation of a 2,3-dioxabicyclo[3.3.1]nonane ring system, which is a key structural feature of this compound . The industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Arteflene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include iron (II) for oxidation and ketoconazole for inhibition of certain metabolic pathways . The major products formed from these reactions include 8-hydroxythis compound glucuronide and α,β-unsaturated ketone derivatives .
Scientific Research Applications
Arteflene has been primarily studied for its antimalarial properties. It has shown high efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . In addition to its antimalarial activity, this compound has been investigated for its potential use in treating other parasitic infections and as a lead compound for developing new antimalarial drugs . Its stable chemical structure and low toxicity make it a promising candidate for further research in medicinal chemistry .
Mechanism of Action
The antimalarial activity of arteflene is attributed to its endoperoxide structure, which generates carbon-centered radicals in the presence of iron (II) . These radicals cause oxidative damage to the parasite’s cellular components, leading to its death . The primary molecular targets of this compound include the parasite’s heme detoxification pathway and other essential metabolic processes .
Comparison with Similar Compounds
Arteflene is structurally similar to other endoperoxide antimalarials such as artemisinin and its derivatives . this compound is unique in its stability and resistance to hydrolytic decomposition, which gives it improved pharmacokinetic properties compared to artemisinin . Other similar compounds include arterolane and artefenomel, which are also synthetic endoperoxides developed from the parent structure of yingzhaosu A .
Properties
IUPAC Name |
(1S,4R,5R,8S)-4-[(Z)-2-[2,4-bis(trifluoromethyl)phenyl]ethenyl]-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6O3/c1-10-15(26)8-13-9-16(10)27-28-17(13,2)6-5-11-3-4-12(18(20,21)22)7-14(11)19(23,24)25/h3-7,10,13,16H,8-9H2,1-2H3/b6-5-/t10-,13+,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTRTVPZZJAADL-DAHZFVMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1=O)C(OO2)(C)C=CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@H](CC1=O)[C@](OO2)(C)/C=C\C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318573 | |
Record name | Arteflene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123407-36-3 | |
Record name | Arteflene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123407-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arteflene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123407363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arteflene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTEFLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PE5HV9NF0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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